3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic compounds, showcasing the diverse chemical reactions they can undergo. For instance, studies have highlighted the synthesis of 4,5-dihydrofuran-3-carbonitriles and 2H-pyran-5-carbonitriles through multi-component reactions involving β-ketonitriles and carbonyl- or semistabilized pyridinium ylides, facilitated by the presence of piperidine. These processes underscore the compound's role in forming complex structures with potential biological activities (Demidov et al., 2021).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of novel heterocyclic derivatives with potential antimicrobial and anticancer activities. Compounds related to "3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" have been used to create new chemical entities that exhibit significant biological activities. For example, the synthesis of enaminonitrile pyrazole derivatives has been shown to yield compounds with high antibacterial activities, pointing towards the potential use of such molecules in developing new antimicrobial agents (Mohamed et al., 2021).
Development of Anti-Inflammatory Agents
Research into the synthesis of piperidine carboxylic acid derivatives of heterocyclic compounds, such as 10H-pyrazino[2,3-b][1,4]benzothiazine, has revealed their potential as orally-active adhesion molecule inhibitors. These findings suggest the applicability of related compounds in the development of new anti-inflammatory drugs, highlighting the compound's versatility in medicinal chemistry applications (Kaneko et al., 2004).
Green Chemistry Applications
The compound's structural motifs are also relevant in green chemistry, where they have been employed in the mechanochemical synthesis of heterocycles. This approach emphasizes the importance of sustainable and environmentally friendly chemical syntheses, demonstrating the compound's role in advancing green chemistry principles (Saeed & Channar, 2017).
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c14-8-12-13(16-6-5-15-12)20-10-2-1-7-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,1-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMMLBQXVOFCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.